N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic organic compound characterized by:
- A 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2.
- An ethyl spacer linking the thiazole to an ethanediamide (oxalamide) moiety.
- A terminal 3-methoxyphenyl group attached to the ethanediamide.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-17-4-2-3-15(11-17)23-19(26)18(25)22-10-9-16-12-28-20(24-16)13-5-7-14(21)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZROLCBAHHASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus and thiazole ring have been found to bind with high affinity to multiple receptors.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been found to interact with their targets, causing a variety of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Derivatives of indole and thiazole have been found to possess various biological activities, affecting a broad range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may impact the bioavailability of the compound.
Comparison with Similar Compounds
Comparative Analysis Tables
Table 1: Substituent and Linker Comparison
Table 2: Physicochemical Implications
Key Research Findings
- Substituent Effects : Chlorine at the para position (target compound) vs. fluorine () alters electronic properties and metabolic stability .
- Heterocycle Impact : Thiazolo-triazol systems () enhance structural rigidity compared to simple thiazoles .
- Linker Role : Ethanediamide linkers (target compound, ) provide additional hydrogen-bonding sites over acetamides () .
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